1-Propanol-d8

Overview

Description

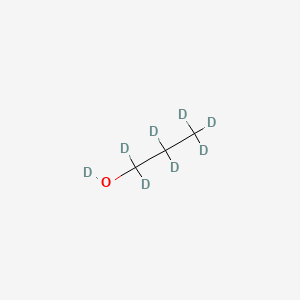

1-Propanol-d8, also known as deuterated propanol or deuterated propyl alcohol, is an organic solvent with the chemical formula CD3CD2CD2OD. It is a colorless liquid with a pungent odor similar to that of propanol. The compound is characterized by the presence of deuterium, an isotope of hydrogen, which replaces the hydrogen atoms in the molecule. This isotopic substitution makes this compound particularly useful in various scientific applications, especially in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

1-Propanol-d8 is typically synthesized through the reaction of 1-propanol with heavy water (D2O). The process involves the exchange of hydrogen atoms in 1-propanol with deuterium atoms from heavy water. The reaction is followed by purification steps to isolate the desired deuterated product. The general reaction can be represented as:

CH3CH2CH2OH+D2O→CD3CD2CD2OD+H2O

Industrial production methods for this compound also involve similar isotopic exchange processes, often conducted under controlled conditions to ensure high isotopic purity and yield.

Chemical Reactions Analysis

1-Propanol-d8 undergoes various chemical reactions, similar to its non-deuterated counterpart. Some of the key reactions include:

Oxidation: this compound can be oxidized to produce propionaldehyde-d7 and further to propionic acid-d7. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

CD3CD2CD2ODKMnO4CD3CD2CHOKMnO4CD3CD2COOH

-

Reduction: : Reduction of this compound is less common but can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).

-

Substitution: : this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, reaction with hydrogen halides (HX) can produce deuterated propyl halides.

CD3CD2CD2OD+HX→CD3CD2CD2X+H2O

Scientific Research Applications

1-Propanol-d8 is widely used in scientific research due to its unique properties. Some of its applications include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: : The deuterium atoms in this compound make it an excellent solvent for NMR spectroscopy, as it minimizes background signals and enhances the clarity of spectra for organic compounds.

-

Isotopic Labeling: : this compound is used in isotopic labeling studies to trace the pathways of chemical reactions and biological processes.

-

Standard Samples: : It is used to prepare standard samples for NMR measurements and other analytical techniques.

-

Solvent: : this compound serves as a solvent in various chemical reactions and experiments, particularly those requiring deuterated solvents.

Mechanism of Action

The mechanism of action of 1-Propanol-d8 is primarily related to its role as a solvent and isotopic label. In NMR spectroscopy, the deuterium atoms in this compound do not produce significant background signals, allowing for clearer observation of the target molecules. The isotopic substitution also allows researchers to study reaction mechanisms and pathways by tracking the deuterium atoms.

Comparison with Similar Compounds

1-Propanol-d8 can be compared with other deuterated alcohols, such as:

-

2-Propanol-d8: : Similar to this compound but with the deuterium atoms on a secondary alcohol. It is also used in NMR spectroscopy and isotopic labeling.

-

1-Butanol-d10: : A longer-chain deuterated alcohol used for similar applications but with different physical properties.

-

Ethanol-d6: : A shorter-chain deuterated alcohol commonly used in NMR spectroscopy.

The uniqueness of this compound lies in its specific isotopic substitution pattern, which makes it particularly suitable for certain types of NMR studies and isotopic labeling experiments.

Biological Activity

1-Propanol-d8, a deuterated form of 1-propanol, is a colorless liquid primarily used in organic synthesis and as a solvent. Its biological activity has garnered interest due to its potential effects on various biological systems, including studies on toxicity, metabolism, and its role in biochemical pathways. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

This compound (C3H8O) is characterized by the presence of deuterium atoms in place of hydrogen in the propanol molecule. This modification affects its physical properties and metabolic pathways. The molecular structure is as follows:

Metabolism and Kinetics

This compound is rapidly absorbed and distributed in the body upon ingestion. The metabolism occurs primarily through the action of alcohol dehydrogenase (ADH), converting it to propionic acid. This metabolic pathway is crucial for understanding its biological effects:

- Absorption : Rapid following ingestion.

- Metabolism : Primarily via ADH to propionic acid.

- Elimination : Through expired air and urine.

The half-life of 1-propanol in rats after an oral dose of 1000 mg/kg was approximately 45 minutes .

Acute Toxicity

The acute toxicity of this compound is relatively low compared to ethanol. The oral LD50 values vary significantly across species:

| Species | LD50 (mg/kg) |

|---|---|

| Rats | 560 - 6800 |

| Mice | ~3000 |

The primary toxic effects observed include central nervous system (CNS) depression, with respiratory rates decreasing significantly at high concentrations (around 30,000 mg/m³) .

Reproductive and Developmental Toxicity

Studies indicate potential reproductive toxicity at elevated exposure levels. In pregnant rats, maternal and developmental toxicity was noted at concentrations above 14,893 mg/m³. However, no significant effects were observed at lower concentrations (9001 mg/m³) .

Biological Effects on Plants

This compound has been shown to influence plant growth, particularly during germination stages. Depending on the concentration in water:

- Germination : Can be either inhibited or stimulated.

- Nitrite Accumulation : Increased in crops such as maize and wheat.

These findings suggest that this compound may interact with biochemical pathways in plants, affecting growth and development .

Study on Lipid Changes

A study investigated how this compound affects lipid profiles during food processing. It was found that exposure to volatile compounds from drying processes altered lipid oxidation levels significantly:

| Time (days) | Lipid Oxidation (TBARS mg/kg) |

|---|---|

| 0 | Baseline |

| 4 | Increased |

| 8 | Significantly Increased |

| 12 | Stabilized |

This indicates that this compound can influence lipid stability during food processing, which has implications for food safety and quality .

Properties

IUPAC Name |

1,1,1,2,2,3,3-heptadeuterio-3-deuteriooxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3,2D2,3D2,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDERNNFJNOPAEC-RIZALVEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583977 | |

| Record name | (~2~H_7_)Propan-1-(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61393-63-3 | |

| Record name | (~2~H_7_)Propan-1-(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanol-d8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.